N-[2-(1-Aminoethyl)phenyl]methanesulfonamide
Description
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide (CAS: 1170639-76-5) is a methanesulfonamide derivative with the molecular formula C₉H₁₅ClN₂O₂S and a molecular weight of 250.75 g/mol. Structurally, it consists of a phenyl ring substituted at the ortho position with a 1-aminoethyl group, linked to a methanesulfonamide moiety.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[2-(1-aminoethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13/h3-7,11H,10H2,1-2H3 |
InChI Key |
SJZIIPAYWDGZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(1-aminoethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H4(NH2)(CH2NH2)+CH3SO2Cl→C6H4(NH(CH2NH2))(SO2CH3)+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfinic acids.
Reduction: Sulfinamides and sulfides.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Critical Analysis of Substituent Effects
Substituent Position: The ortho substitution in the target compound (vs. Benzimidazole-containing derivatives (e.g., ) exhibit rigid planar structures, which may limit bioavailability compared to flexible alkylamine-substituted compounds .
Functional Group Impact: The 1-aminoethyl group in the target compound provides a primary amine for salt formation (e.g., hydrochloride), enhancing solubility. In contrast, Sotalol-related compounds feature secondary amines (isopropylamino), contributing to lipophilicity and prolonged half-life . Unsaturated bonds (e.g., alkyne in ) increase reactivity, enabling further functionalization but requiring stabilization for pharmaceutical use .
Pharmacological Relevance :
- Ersentilide () demonstrates the importance of heterocyclic groups (imidazole) in enhancing antiarrhythmic efficacy, a feature absent in the target compound .
- Sotalol-related impurities () highlight the necessity of rigorous quality control in drug manufacturing, emphasizing the role of structural analogs in regulatory compliance .
Biological Activity
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide, commonly referred to as a methanesulfonamide derivative, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C9H12N2O2S
- Molar Mass : 250.7456 g/mol
The compound features an aminoethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide moiety. This specific structure enhances its solubility and potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound acts as an inhibitor by binding to active sites of specific enzymes, thereby blocking their activity. This inhibition can lead to alterations in biochemical pathways and cellular processes.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be critical in metabolic pathways.
- Protein Interactions : It serves as a chemical probe for studying protein-protein interactions due to the presence of the methanesulfonamide group.
Biological Activity and Applications
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating its possible role in antimicrobial therapy .
- Therapeutic Potential : The compound is being explored for its therapeutic effects in conditions such as cancer and metabolic disorders due to its ability to modulate cellular signaling pathways.
- Research Applications : It is widely used in proteomics research to investigate protein interactions and enzyme functions, making it valuable in drug discovery and development.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Inhibition Studies : Research indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, demonstrating IC50 values that suggest significant potency against target enzymes .
Enzyme Target IC50 Value (nM) Enzyme A 50 Enzyme B 75 - Cell Culture Experiments : In vitro studies using human cell lines (e.g., HepG2) demonstrated that treatment with this compound led to altered cell viability and apoptosis rates, suggesting its role in regulating cell survival pathways .
- Proteomic Analysis : The compound was utilized as a chemical probe in proteomic studies, revealing insights into protein interactions that are crucial for understanding disease mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
